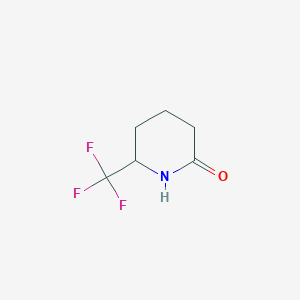

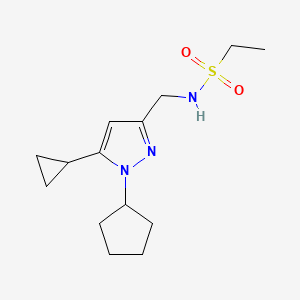

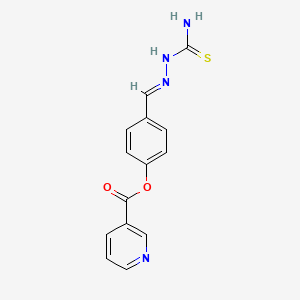

![molecular formula C25H22ClNO4S B3017216 3-(4-氯苯基)磺酰基-1-[(2,5-二甲基苯基)甲基]-6-甲氧基喹啉-4-酮 CAS No. 866810-40-4](/img/structure/B3017216.png)

3-(4-氯苯基)磺酰基-1-[(2,5-二甲基苯基)甲基]-6-甲氧基喹啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one" is a heterocyclic derivative that is part of a broader class of compounds with potential applications in various fields, including medicinal chemistry and materials science. These compounds are characterized by their quinoline core, which is modified with different substituents that can alter their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, involves a visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides. This process is catalyzed by fac-Ir(ppy)3 at room temperature, leading to the formation of the desired products in good to excellent yields . Similarly, the synthesis of a novel quinolinone derivative was achieved through Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . These methods highlight the versatility of reactions involving quinoline derivatives and their potential for generating a wide range of compounds with varying substituents.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be extensively studied using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . Additionally, computational methods like density functional theory (DFT) can be employed to predict and analyze the molecular geometry, electronic properties, and vibrational frequencies, which often show good agreement with experimental data . These studies are crucial for understanding the conformational stability and reactivity of the molecules.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution. For instance, nitroquinolines react with the carbanion of chloromethyl phenyl sulfone to give products of substitution at specific positions on the quinoline ring. The regioselectivity of these reactions is influenced by the interactions between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the substrate . Such reactions are essential for functionalizing the quinoline core and introducing sulfonyl groups, which can significantly impact the compound's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the introduction of a sulfonyl group can enhance the compound's ability to act as a fluorescence derivatization reagent for amines and alcohols in liquid chromatography, as demonstrated by 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride . These properties are critical for the application of quinoline derivatives in analytical chemistry and potentially in the development of new fluorescent materials.

科学研究应用

化学结构和合成

讨论中的化合物是一种喹啉衍生物,属于较广泛的杂环化合物类别。研究探索了各种喹啉衍生物及其合成,突出了这些分子的多样化学性质和潜在应用。例如,Maślankiewicz (2000) 讨论了类似喹啉硫化物的合成和结构特性,强调了特定官能团在决定化学行为中的作用 (Maślankiewicz, 2000)。

催化和抑制特性

喹啉衍生物已被研究其在各种生化过程中的催化和抑制特性。例如,Shan 等人 (2002) 对具有喹啉配体的甲基氧铼 (V) 络合物的研究表明了它们在催化中的潜力,特别是在亚砜化反应中 (Shan, Ellern, & Espenson, 2002)。类似地,Lee 等人 (2011) 探索了喹啉衍生物的抗增殖活性,表明它们可用作癌症研究中的有效抑制剂 (Lee 等人,2011)。

光致发光和材料科学应用

喹啉衍生物在材料科学领域的研究,特别是关于其光致发光特性的研究,是另一个重要的研究领域。Tan 等人 (2018) 合成了基于羟基喹啉的锌 (II) 和镉 (II) 络合物,展示了它们作为发光材料的潜力 (Tan 等人,2018)。

抗菌和抗肿瘤特性

喹啉衍生物的抗菌和抗肿瘤特性一直是药物研究的重点。例如,Sirisoma 等人 (2009) 发现一种喹啉衍生物是一种有效的凋亡诱导剂和有效的抗癌剂,突出了其在癌症治疗中的潜力 (Sirisoma 等人,2009)。在另一项研究中,Hashimoto 等人 (2007) 报道合成了一种具有广谱抗菌活性的喹诺酮衍生物,对 MRSA 等耐药菌有效 (Hashimoto 等人,2007)。

属性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4S/c1-16-4-5-17(2)18(12-16)14-27-15-24(32(29,30)21-9-6-19(26)7-10-21)25(28)22-13-20(31-3)8-11-23(22)27/h4-13,15H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPYNUZIZJRKOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

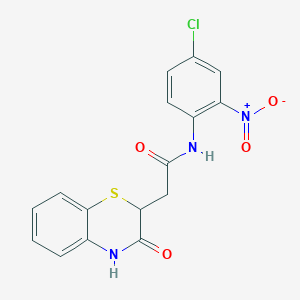

![2-[(3-nitrobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B3017138.png)

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B3017139.png)

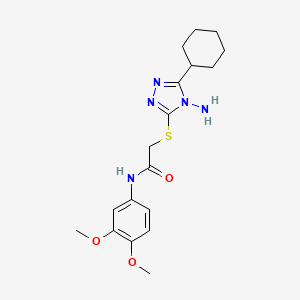

![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017141.png)

![5-bromo-2-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B3017144.png)

![ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B3017152.png)